Ethyl ethyl(phenyl)carbamodithioate is a chemical compound that belongs to the class of carbamodithioates, which are derivatives of dithiocarbamic acid. This compound is characterized by the presence of both ethyl and phenyl groups attached to a central carbon atom, contributing to its unique chemical properties. Ethyl ethyl(phenyl)carbamodithioate is primarily studied for its potential applications in agriculture as a pesticide and in various chemical syntheses.
The compound can be synthesized through various methods involving the reaction of isothiocyanates with alcohols or amines. It is also found in patents related to agricultural chemistry, indicating its relevance in pest control formulations and other applications.
Ethyl ethyl(phenyl)carbamodithioate falls under the category of organosulfur compounds, specifically those containing dithiocarbamate functional groups. It is classified as a potential agrochemical due to its biological activity against pests.
The synthesis of ethyl ethyl(phenyl)carbamodithioate typically involves the following steps:
The molecular structure of ethyl ethyl(phenyl)carbamodithioate can be represented by the following chemical formula:
CC(C)(SC(=S)N(C)C)c1ccccc1
KOBJYYDWSKDEGY-UHFFFAOYSA-N
Ethyl ethyl(phenyl)carbamodithioate can undergo several chemical reactions:
The mechanism of action for ethyl ethyl(phenyl)carbamodithioate as a pesticide involves:
Research indicates that similar compounds exhibit effective insecticidal properties by targeting neurotoxic pathways in various pest species.
Ethyl ethyl(phenyl)carbamodithioate has several scientific uses:
This compound exemplifies the intersection between organic chemistry and practical applications in agriculture, highlighting its significance in both research and industry contexts.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5